1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

Descripción

The exact mass of the compound 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146970. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c17-11(15-7-8-15)13-5-3-1-2-4-6-14-12(18)16-9-10-16/h1-10H2,(H,13,17)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOQADGLLJCMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)NCCCCCCNC(=O)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062297 | |

| Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2271-93-4, 63834-51-5 | |

| Record name | N,N′-Hexamethylene-1,6-bis(1-aziridinecarboxamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2271-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Hexamethylenebis(1-aziridinecarboxamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002271934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Hexane, 1,6-bis(aziridinocarbonylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylenediethyleneurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-(HEXAMETHYLENEDICARBAMOYL)DIAZIRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5B2WTW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, also known as N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide), is a bifunctional aziridine compound with potential applications in biochemistry and pharmacology, particularly as a DNA crosslinking agent. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a proposed mechanism of action for its biological activity. The information is presented to support further research and development in the fields of medicinal chemistry and molecular biology.

Chemical and Physical Properties

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a solid at room temperature with a melting point of 106°C (when recrystallized from acetone).[1] Its chemical structure features two reactive aziridine rings linked by a hexamethylene bis(carboxamide) spacer. This bifunctional nature is key to its potential biological activity. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

| Property | Value | Source |

| CAS Number | 2271-93-4 | [2] |

| Molecular Formula | C12H22N4O2 | [2] |

| Molecular Weight | 254.33 g/mol | [2] |

| Melting Point | 106°C (from acetone) | [1] |

| Boiling Point (estimated) | 579.8°C at 760 mmHg | [1] |

| Density (estimated) | 1.233 g/cm³ | [1] |

| Flash Point (estimated) | 304.4°C | [1] |

| pKa (predicted) | 13.98 ± 0.20 | [1] |

| LogP (predicted) | 1.25480 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Canonical SMILES | C1CN1C(=O)NCCCCCCNC(=O)N2CC2 | [1] |

| InChIKey | YVOQADGLLJCMOE-UHFFFAOYSA-N | [2] |

Synthesis

The synthesis of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is achieved through the reaction of ethyleneimine (aziridine) with hexamethylene diisocyanate.[1] This reaction is a nucleophilic addition of the aziridine nitrogen to the isocyanate groups.

Experimental Protocol: Synthesis of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

This protocol is a generalized procedure based on the known reactivity of the starting materials.

Materials:

-

Hexamethylene diisocyanate (HMDI)

-

Ethyleneimine (Aziridine)

-

Anhydrous acetone (solvent)

-

Anhydrous diethyl ether (for precipitation)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

A solution of hexamethylene diisocyanate in anhydrous acetone is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

The solution is cooled in an ice bath to 0-5°C.

-

A solution of ethyleneimine in anhydrous acetone is added dropwise to the stirred solution of hexamethylene diisocyanate over a period of 1-2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is triturated with anhydrous diethyl ether to induce precipitation of the solid product.

-

The white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

For further purification, the product can be recrystallized from acetone to yield pure 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-.

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the synthesis of the target compound.

Mechanism of Action: DNA Crosslinking

While specific mechanistic studies for 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- are not extensively reported in publicly available literature, its structure strongly suggests a mechanism of action as a DNA alkylating and crosslinking agent. This is a well-established activity for bifunctional aziridine-containing molecules. The proposed mechanism involves the protonation of the aziridine rings, followed by nucleophilic attack from DNA bases.

The nitrogen atom in the aziridine ring is basic and can be protonated under physiological conditions. This protonation activates the strained three-membered ring, making it susceptible to nucleophilic attack. The most common sites for alkylation on DNA are the N7 position of guanine and the N3 position of adenine.

The bifunctional nature of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- allows it to react with two different nucleophilic sites on DNA, leading to the formation of crosslinks. These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite strands). Interstrand crosslinks are particularly cytotoxic as they prevent DNA replication and transcription, ultimately leading to apoptosis.

References

"1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-" CAS number 2271-93-4

An In-Depth Technical Guide to 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- (CAS Number: 2271-93-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, with the CAS number 2271-93-4, is a bifunctional aziridine compound. Aziridines are three-membered heterocyclic rings containing a nitrogen atom and are known for their high reactivity, which makes them valuable intermediates in organic synthesis and as functional moieties in biologically active molecules. This document provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, a postulated mechanism of action as a DNA alkylating agent, a general synthesis route, and safety information. While specific quantitative biological data and detailed experimental protocols for this particular compound are not extensively available in public literature, this guide consolidates the existing knowledge and provides a framework for its potential application in research and drug development, particularly in the context of its presumed role as a DNA crosslinking agent.

Chemical and Physical Properties

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a solid, typically a white or brown powder, with a molecular weight of 254.33 g/mol .[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2271-93-4 | [1][2][3] |

| Molecular Formula | C12H22N4O2 | [1][3][4] |

| Molecular Weight | 254.33 g/mol | [1] |

| IUPAC Name | N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide | [1] |

| Synonyms | N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide), Hexamethylenebis(ethyleneurea), 1,6-Hexamethylenebis(ethyleneurea) | [1] |

| Appearance | White to brown powder | |

| Melting Point | 106 °C (from acetone) | [4] |

| Boiling Point (estimated) | 397.54 °C | [4] |

| Density (estimated) | 1.233 ± 0.06 g/cm³ (at 20 °C) | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis

A potential synthetic route for 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- involves the reaction of ethyleneimine (aziridine) with hexamethylene diisocyanate in a solvent such as acetone.[5]

General Reaction Scheme:

References

- 1. N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide) | C12H22N4O2 | CID 16758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) | 2271-93-4 [chemicalbook.com]

- 4. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) price,buy N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) - chemicalbook [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

An In-depth Technical Guide to 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, a bifunctional aziridine derivative. The document details its molecular structure, physicochemical properties, and a potential synthetic route. While its primary application lies in industrial processes as a crosslinking agent, this guide also touches upon its noted biological activity. The information is presented to be a valuable resource for professionals in chemical research and development.

Molecular Structure and Identification

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a chemical compound characterized by a central hexamethylene diamine core, which is N,N'-acylated with two aziridine-1-carboxamide groups.

The IUPAC name for this compound is N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide.[1] It is also known by several synonyms, including Hexamethylenebis(ethyleneurea) and 1,6-Hexamethylenebis(ethyleneurea).[1]

Molecular Formula: C₁₂H₂₂N₄O₂[1]

Molecular Weight: 254.33 g/mol [1]

CAS Registry Number: 2271-93-4[1]

Canonical SMILES: C1CN1C(=O)NCCCCCCNC(=O)N2CC2

InChI Key: YVOQADGLLJCMOE-UHFFFAOYSA-N

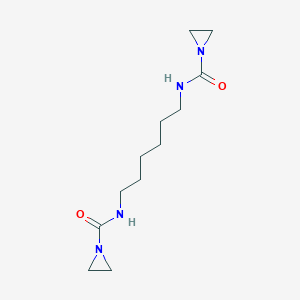

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is provided in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Melting Point | 106 °C (acetone) | [2] |

| Boiling Point | 397.54 °C (rough estimate) | [2] |

| Density | 1.233 ± 0.06 g/cm³ (20 °C, 760 Torr) | [2] |

| Refractive Index | 1.6120 (estimate) | [2] |

| pKa | 13.98 ± 0.20 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis

Synthetic Route

The primary synthetic route for 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- involves the reaction of hexamethylene diisocyanate with ethyleneimine (aziridine). This reaction is a nucleophilic addition of the aziridine nitrogen to the isocyanate groups.

The overall reaction can be depicted as follows:

Caption: Synthetic route to 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-.

Experimental Protocol (General Description)

-

Reaction Setup: A solution of hexamethylene diisocyanate is prepared in a suitable aprotic solvent (e.g., acetone) in a reaction vessel equipped with a stirrer and a dropping funnel. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

-

Addition of Aziridine: A stoichiometric amount of ethyleneimine (aziridine), dissolved in the same solvent, is added dropwise to the hexamethylene diisocyanate solution. The reaction is often exothermic, so the addition rate and temperature should be carefully controlled, potentially requiring external cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the product. This may involve filtration to collect the precipitated product or removal of the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., acetone) to obtain the final product in high purity.

-

Characterization: The identity and purity of the synthesized 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications and Biological Activity

Industrial Applications

The primary application of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is as a polyfunctional aziridine crosslinker .[3] The strained three-membered aziridine rings are susceptible to ring-opening by nucleophiles, allowing the molecule to form covalent bonds with and between polymer chains. This crosslinking action can significantly improve the mechanical properties, chemical resistance, and adhesion of various materials, including:

-

Adhesives

-

Coatings

-

Leather and Textile finishes

-

Printing inks

Biological Activity

It has been noted that 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- was examined for its effects on deoxyribonucleic acid (DNA) formation.[2][3][4] The high reactivity of the aziridine rings makes them potential alkylating agents, which can react with nucleophilic sites on DNA, leading to crosslinking and interference with DNA replication and transcription. This property is characteristic of many aziridine-containing compounds used as anticancer agents or chemosterilants.

Safety and Handling

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is classified as toxic if swallowed.[4] Due to the reactive nature of the aziridine moieties, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a versatile molecule with significant industrial applications as a crosslinking agent. Its synthesis from readily available starting materials and the high reactivity of its aziridine functional groups make it a valuable component in the formulation of various polymeric materials. While its biological activity related to DNA interaction is noted, its primary utility lies in the materials science sector. Further research into detailed synthetic protocols and a broader understanding of its biological effects could open up new avenues for its application.

References

- 1. N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide) | C12H22N4O2 | CID 16758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) price,buy N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) - chemicalbook [m.chemicalbook.com]

- 3. Formamide, N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-4-piperidinyl)- | C26H50N4O2 | CID 14419064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) | 2271-93-4 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, a bifunctional aziridine crosslinking agent. Due to the hazardous nature of the reactants and the high reactivity of the product, all procedures should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Chemical Profile

A summary of the key chemical properties of the target compound is presented below.

| Property | Value |

| IUPAC Name | N,N'-(hexane-1,6-diyl)bis(aziridine-1-carboxamide) |

| Synonyms | Hexamethylenebis(ethyleneurea), N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide) |

| CAS Number | 2271-93-4 |

| Molecular Formula | C₁₂H₂₂N₄O₂ |

| Molecular Weight | 254.33 g/mol |

| Melting Point | 106°C (from acetone) |

Synthesis Methodology

The primary synthetic route to 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- involves the nucleophilic addition of aziridine to hexamethylene diisocyanate (HDI). This reaction is typically carried out in an inert solvent to control the reaction rate and facilitate product isolation.

Reaction Principle

The synthesis is based on the reaction between the highly reactive isocyanate groups (-N=C=O) of hexamethylene diisocyanate and the secondary amine of the aziridine ring. Each isocyanate group reacts with one aziridine molecule to form a urea linkage, resulting in the desired bifunctional product.

Experimental Protocol

The following is a generalized experimental protocol based on analogous reactions. Researchers should optimize these conditions for their specific laboratory setup and scale.

Materials:

-

Hexamethylene diisocyanate (HDI)

-

Aziridine (Ethyleneimine)

-

Anhydrous acetone (or other suitable inert solvent like toluene or dichloromethane)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and heating mantle

-

Inert gas supply

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with a solution of hexamethylene diisocyanate (1.0 equivalent) in anhydrous acetone.

-

Addition of Aziridine: A solution of aziridine (2.0 equivalents) in anhydrous acetone is placed in the dropping funnel.

-

Reaction: The aziridine solution is added dropwise to the stirred solution of hexamethylene diisocyanate at a controlled temperature, typically between 0°C and room temperature, under an inert atmosphere. The reaction is exothermic and the addition rate should be managed to maintain the desired temperature.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional period (typically several hours) at room temperature to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹).

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Purification

Purification of the crude product is crucial to remove unreacted starting materials and any side products. Recrystallization is a common method for purifying solid organic compounds.

Purification Protocol

-

Solvent Selection: Acetone is a reported solvent for the recrystallization of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-. Other organic solvents or solvent mixtures may also be suitable and can be determined through small-scale solubility tests.

-

Recrystallization: The crude product is dissolved in a minimal amount of hot acetone. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold acetone, and dried under vacuum to yield the purified 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-.

Characterization Data

While specific spectral data from primary literature is limited, the following table summarizes expected and reported physical properties.

| Parameter | Value/Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 106°C (from acetone) |

| Infrared (IR) Spectroscopy | Expected peaks: N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹), C-N stretch (~1250 cm⁻¹). Absence of the isocyanate peak (~2270 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals corresponding to the hexamethylene chain protons and the aziridine ring protons. ¹³C NMR: Signals for the carbonyl carbon, the hexamethylene chain carbons, and the aziridine ring carbons. |

Diagrams and Workflows

Synthesis Pathway

Caption: Reaction scheme for the synthesis of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

An In-depth Technical Guide on the Core Mechanism of Action: 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a bifunctional alkylating agent with potential applications in cancer chemotherapy. Its mechanism of action is predicated on the high reactivity of its two terminal aziridine rings. This guide delineates the molecular basis of its action, focusing on its role as a DNA crosslinking agent. While specific quantitative biological data for this compound is not extensively available in public literature, this document provides a comprehensive overview of its theoretical mechanism, alongside detailed experimental protocols and data presentation frameworks that are standard for characterizing such molecules. The information herein is based on the well-established principles of aziridine-containing alkylating agents.

Introduction

Alkylating agents represent one of the earliest and most broadly used classes of anticancer drugs. Their cytotoxicity is primarily achieved through the formation of covalent bonds with nucleophilic moieties in biologically important molecules, with DNA being the principal target. 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, by virtue of its structure featuring two aziridine groups separated by a hexamethylene linker, is designed to function as a DNA crosslinking agent. This action physically obstructs DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2][3] This guide will explore the intricacies of this mechanism.

Core Mechanism of Action: DNA Crosslinking

The cytotoxic effects of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- are mediated through a sequential alkylation process, leading to the formation of interstrand and intrastrand crosslinks in the DNA double helix.

Activation and Nucleophilic Attack

The three-membered aziridine ring is strained and therefore susceptible to ring-opening upon nucleophilic attack. The process is initiated by the protonation of the aziridine nitrogen under physiological conditions, which enhances the electrophilicity of the ring carbons. Nucleophilic sites on DNA bases, primarily the N7 position of guanine and to a lesser extent the N3 of adenine, then attack one of the aziridine carbons.[1][2] This results in a covalent bond between the drug and a DNA base, forming a monoadduct.

Formation of Interstrand Crosslinks

Following the initial formation of a monoadduct, the second aziridine ring at the other end of the hexamethylene linker remains available for a second alkylation event. This second reactive site can then form a covalent bond with a base on the complementary DNA strand, resulting in an interstrand crosslink. This crosslink physically prevents the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription.[4]

Diagram: Proposed Mechanism of DNA Interstrand Crosslinking

Caption: Proposed mechanism of DNA interstrand crosslinking by 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-.

Quantitative Data on Biological Activity

A thorough review of publicly available scientific literature and databases did not yield specific quantitative data regarding the cytotoxic or anti-proliferative activity of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-. To characterize this compound, researchers would typically perform a series of in vitro assays to determine key parameters such as the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The table below is a template for how such data would be presented.

Table 1: Hypothetical Cytotoxicity Profile of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Exposure Time (h) |

| MCF-7 | Breast Adenocarcinoma | Data not available | MTT | 72 |

| HeLa | Cervical Adenocarcinoma | Data not available | MTS | 72 |

| A549 | Lung Carcinoma | Data not available | CellTiter-Glo® | 48 |

| HCT116 | Colon Carcinoma | Data not available | Resazurin | 72 |

| Jurkat | T-cell Leukemia | Data not available | ATP Lite | 48 |

Note: The values in this table are placeholders. Experimental determination is required.

Detailed Experimental Protocols

The following are detailed protocols for key experiments that would be conducted to elucidate the mechanism of action and quantify the biological activity of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of the compound.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Diagram: Workflow for Determining IC50 using MTT Assay

Caption: Standard workflow for assessing cell viability and determining IC50 using the MTT assay.

DNA Interstrand Crosslink Detection (Alkaline Comet Assay)

This assay can be used to visualize and quantify DNA interstrand crosslinks.

Materials:

-

Treated and untreated cells

-

Low melting point agarose

-

Comet slides

-

Lysis buffer (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Harvest cells treated with 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- and control cells.

-

Embed the cells in low melting point agarose on a comet slide.

-

Lyse the cells in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.

-

Induce a fixed amount of single-strand breaks by exposing the slides to a controlled dose of X-rays or gamma radiation. This step is crucial as it allows for the detection of crosslinks which will retard the migration of the fragmented DNA.

-

Immerse the slides in alkaline electrophoresis buffer to denature the DNA and unwind it.

-

Perform electrophoresis under alkaline conditions. DNA fragments will migrate towards the anode, forming a "comet tail". DNA with interstrand crosslinks will migrate slower, resulting in a smaller comet tail.

-

Neutralize and stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope and capture images.

-

Quantify the extent of DNA migration (e.g., tail moment) using comet scoring software. A decrease in the tail moment in drug-treated, irradiated cells compared to cells that were only irradiated is indicative of the presence of interstrand crosslinks.

Signaling Pathways and Cellular Response

The formation of DNA interstrand crosslinks by 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a severe form of DNA damage that triggers a complex cellular response, primarily activating the DNA Damage Response (DDR) pathway.

Key proteins such as ATR (Ataxia Telangiectasia and Rad3-related) and the Fanconi Anemia (FA) pathway are activated to recognize and repair these lesions. If the damage is too extensive to be repaired, the DDR pathway will signal for the initiation of apoptosis, leading to programmed cell death. This is often mediated by the p53 tumor suppressor protein.

Diagram: Cellular Response to DNA Crosslinking

Caption: Simplified signaling pathway of the cellular response to DNA interstrand crosslinks.

Conclusion

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a bifunctional alkylating agent that is presumed to exert its cytotoxic effects through the formation of DNA interstrand crosslinks. This mechanism effectively halts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. While specific experimental data for this compound is lacking in the public domain, the established knowledge of aziridine-based alkylating agents provides a strong theoretical framework for its mechanism of action. The experimental protocols detailed in this guide provide a clear path for the comprehensive evaluation of this and similar compounds, which is essential for their potential development as novel anticancer therapeutics. Further research is warranted to quantify the biological activity and fully elucidate the signaling pathways affected by this specific molecule.

References

"1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-" reactivity with functional groups

An In-Depth Technical Guide to the Reactivity of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a bifunctional crosslinking agent characterized by two terminal aziridine rings linked by a hexamethylene dicarboxamide spacer. The high ring strain of the aziridine groups, coupled with the electron-withdrawing nature of the adjacent carboxamide functions, renders this molecule highly susceptible to nucleophilic attack. This reactivity profile makes it a valuable tool for covalently linking polymers and other macromolecules containing nucleophilic functional groups, thereby modifying their physical and chemical properties. This guide provides a detailed overview of the reactivity of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- with various functional groups, based on the established principles of N-acylaziridine chemistry. Due to the limited availability of specific kinetic and mechanistic data for this particular compound in public literature, the information presented herein is largely based on the general reactivity patterns of this class of molecules.

Core Reactivity Principles

The reactivity of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is dominated by the chemistry of its N-acylaziridine moieties. The three-membered aziridine ring is inherently strained, and the attachment of an electron-withdrawing carboxamide group to the nitrogen atom further polarizes the ring's carbon-nitrogen bonds, increasing the electrophilicity of the ring carbons.

The primary reaction mechanism is an acid-catalyzed nucleophilic ring-opening. In the presence of an acid, the aziridine nitrogen is protonated to form a highly reactive aziridinium ion. This intermediate is then readily attacked by a nucleophile, leading to the opening of the three-membered ring. The reaction rate is significantly influenced by several factors, including the strength of the nucleophile, steric hindrance at the reaction site, the pH of the medium, and the reaction temperature.

Reactivity with Specific Functional Groups

Carboxylic Acids

The reaction with carboxylic acids is a cornerstone of the crosslinking applications of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-. The carboxylic acid protonates the aziridine ring, and the resulting carboxylate anion acts as the nucleophile, attacking one of the ring carbons to form a stable β-amino ester linkage. This bifunctional nature allows the molecule to crosslink two polymer chains containing carboxylic acid groups. The reaction is typically accelerated by heat and is highly dependent on pH; acidic conditions promote faster crosslinking, while alkaline conditions offer a more controlled reaction with a longer pot life.

Amines

Primary and secondary amines are effective nucleophiles for the ring-opening of N-acylaziridines, leading to the formation of 1,2-diamines. The reaction proceeds readily, often without the need for a strong acid catalyst, as the amine itself can act as a base to facilitate the reaction.

Thiols

Thiols are potent nucleophiles that react efficiently with N-acylaziridines to yield β-aminothioethers. This reaction is reported to be particularly specific at slightly alkaline pH values. Under these conditions, the thiol is deprotonated to the more nucleophilic thiolate anion, which readily attacks the aziridine ring.

Water (Hydrolysis)

In aqueous environments, particularly under acidic conditions, water can act as a nucleophile, leading to the hydrolysis of the aziridine rings to form β-amino alcohols. This is often a competing and undesirable side reaction in crosslinking applications, and its rate can be minimized by controlling the pH and temperature.

Quantitative Data Summary

Due to the absence of specific quantitative kinetic data for 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- in the literature, the following table summarizes the qualitative reactivity and influencing factors for its reactions with various functional groups.

| Functional Group | Product Type | Typical Reaction Conditions | Notes |

| Carboxylic Acid | β-Amino Ester | Acidic to neutral pH, room temp. to elevated temp. | Primary crosslinking reaction. Rate is pH and temperature dependent. |

| Amine (1°/2°) | 1,2-Diamine | Neutral to slightly alkaline pH, room temp. | Generally a facile reaction. |

| Thiol | β-Aminothioether | Slightly alkaline pH, room temp. | Highly specific reaction at alkaline pH. |

| Water | β-Amino Alcohol | Acidic pH, can occur at neutral pH over time. | A potential side reaction (hydrolysis). |

Generalized Experimental Protocols

The following is a generalized protocol for the crosslinking of a carboxylic acid-containing polymer using 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-. This protocol should be optimized for specific polymer systems and desired crosslinking densities.

Materials:

-

Carboxylic acid-containing polymer

-

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

-

Appropriate solvent (e.g., water, organic solvent)

-

pH adjustment solution (e.g., dilute base or buffer)

Procedure:

-

Polymer Solution Preparation: Dissolve the carboxylic acid-containing polymer in the chosen solvent to the desired concentration.

-

pH Adjustment: Adjust the pH of the polymer solution to the desired range (typically neutral to slightly alkaline for controlled crosslinking) using a suitable base or buffer.

-

Crosslinker Addition: Add the desired amount of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- (typically 1-5% by weight of the polymer solids) to the polymer solution with gentle stirring.

-

Incubation/Curing: Allow the mixture to incubate at the desired temperature (room temperature or elevated) for a sufficient time to achieve the desired degree of crosslinking. The progress of the reaction can be monitored by changes in viscosity or other physical properties.

-

Characterization: Characterize the resulting crosslinked material for its physical and chemical properties.

Synthesis

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is typically synthesized through the reaction of 1,6-hexamethylene diisocyanate with ethylenimine (aziridine). The isocyanate groups react with the secondary amine of the aziridine ring to form the stable urea linkages of the final product.

Conclusion

Solubility Profile of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the chemical compound 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, a substance of interest in various research and development applications, including its use in studying effects on DNA formation. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes a detailed, generalized experimental protocol for determining its solubility in organic solvents.

Core Topic: Solubility of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, with the CAS number 13072-07-0, is a bifunctional aziridine compound. Understanding its solubility is critical for its application in various experimental and manufacturing processes, including reaction chemistry, formulation development, and biological assays.

Quantitative Solubility Data

Exhaustive literature searches did not yield specific quantitative solubility data for 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- in common organic solvents. To provide some context for researchers, the following table includes qualitative solubility information for a structurally related precursor, Hexamethylene diisocyanate, and quantitative data for a similar bis(aziridine-1-carboxamide) compound.

| Solvent | Chemical Compound | Temperature (°C) | Solubility |

| Common Organic Solvents | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | Not Applicable | Data not available in literature |

| Benzene | Hexamethylene diisocyanate | Not Specified | Soluble |

| Toluene | Hexamethylene diisocyanate | Not Specified | Soluble |

| Chloroform | Hexamethylene diisocyanate | Not Specified | Soluble |

| Water | 1-Aziridinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis- | 25 | 47.59 mg/L[1] |

Experimental Protocols

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Materials and Equipment

-

Solute: 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- (analytical grade)

-

Solvents: A range of organic solvents of interest (e.g., acetone, ethanol, methanol, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Temperature-controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure: Isothermal Equilibrium Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C).

-

Continuously agitate the samples using a magnetic stirrer or orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the final volume and weight of the filtered solution.

-

-

Quantification of Solute:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- in the diluted solution using a validated analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizations

The following diagram illustrates a logical workflow for the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

References

In-depth Technical Guide: Stability and Storage of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide integrates foundational principles of aziridine chemistry, data from analogous structures, and standardized protocols for stability assessment.

Introduction

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a bifunctional molecule featuring two reactive aziridine rings linked by a hexamethylene dicarboxamide spacer. The inherent ring strain of the aziridine moiety, estimated to be around 27 kcal/mol, renders this class of compounds highly susceptible to nucleophilic attack, which is a primary pathway for degradation.[1] The N-acyl substitution on the aziridine nitrogen further activates the ring, enhancing its electrophilicity.[2] Understanding the stability of this molecule is critical for its proper handling, storage, and application in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₄O₂ | N/A |

| Molecular Weight | 254.33 g/mol | N/A |

| CAS Number | 2271-93-4 | N/A |

| Appearance | Solid (form not specified) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Recommended Storage and Handling

Based on information from chemical suppliers and the reactive nature of the aziridine functional group, the following storage and handling guidelines are recommended.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and potential for polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric moisture and carbon dioxide. |

| Light | Protect from light | To prevent photochemical degradation. |

| Container | Tightly sealed, non-reactive container (e.g., amber glass) | To prevent contamination and exposure to light and moisture. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and nucleophiles | Aziridines are reactive towards these classes of compounds. |

Handling Precautions: Due to the potential toxicity associated with alkylating agents, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Potential Degradation Pathways

The primary degradation pathways for 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- are expected to be hydrolysis and nucleophilic ring-opening of the aziridine ring. The N-acyl group activates the aziridine ring, making it more susceptible to attack.[2]

Hydrolytic Degradation

Hydrolysis can occur at both the carboxamide linkage and the aziridine ring.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the aziridine nitrogen is expected, forming a highly reactive aziridinium ion. This intermediate is susceptible to nucleophilic attack by water. Attack at the less substituted carbon of the aziridine ring is generally favored.[1] The amide linkage can also undergo hydrolysis under acidic conditions, although this is typically slower than the ring-opening of the activated aziridine.

-

Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of hydroxide ions on the aziridine ring carbon is the likely mechanism. The amide bond is also susceptible to base-catalyzed hydrolysis.

Caption: Proposed Hydrolytic Degradation Pathways.

Photochemical Degradation

While specific photostability data is unavailable, compounds containing amide and aziridine functionalities can be susceptible to photodegradation. The energy from UV or visible light can potentially lead to radical formation or other rearrangements.

Thermal Degradation

Elevated temperatures can promote the degradation of the molecule, likely through the same hydrolytic and ring-opening pathways, but at an accelerated rate. Polymerization of the aziridine moieties is also a possibility at higher temperatures.

Experimental Protocols for Stability Assessment

To obtain definitive stability data, a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and can be adapted for 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-.[3][4]

General Experimental Workflow

Caption: General Workflow for Forced Degradation Study.

Detailed Protocols

The following table outlines the recommended conditions for a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[3]

| Stress Condition | Reagent/Condition | Temperature | Time | Remarks |

| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C | Monitor at 2, 6, 24, 48 hours | Neutralize with an equivalent amount of NaOH before analysis. |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | Monitor at 2, 6, 24, 48 hours | Neutralize with an equivalent amount of HCl before analysis. |

| Oxidative | 3% H₂O₂ | Room Temperature | Monitor at 2, 6, 24, 48 hours | Protect from light. |

| Thermal (Solid) | 60°C, 80°C | 24, 48, 72 hours | Store in a calibrated oven. | |

| Thermal (Solution) | 60°C, 80°C | 24, 48, 72 hours | Use a suitable solvent (e.g., Acetonitrile/Water). | |

| Photolytic (Solid) | ICH Q1B Option 2 | Room Temperature | As per ICH guidelines | Expose to cool white fluorescent (≥1.2 million lux hours) and near UV (≥200 watt hours/square meter). |

| Photolytic (Solution) | ICH Q1B Option 2 | Room Temperature | As per ICH guidelines | Use a suitable solvent and a quartz cuvette. |

Analytical Methodology

A stability-indicating analytical method, capable of separating the parent compound from its degradation products, is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice. Mass Spectrometry (MS) detection can be coupled with HPLC (LC-MS) to aid in the identification of degradation products.

Example HPLC Method Parameters (to be optimized):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at a suitable wavelength (e.g., 210 nm) and/or MS

Conclusion

References

An In-depth Technical Guide to 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- for Polymer Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a difunctional aziridine crosslinking agent utilized to enhance the properties of polymers, particularly those containing carboxyl functional groups. This technical guide provides a comprehensive overview of its core principles, including its chemical structure, synthesis, and mechanism of action in polymer crosslinking. While specific quantitative data for this particular crosslinker is not extensively available in public literature, this guide presents general principles and experimental methodologies based on closely related polyfunctional aziridines. Detailed experimental protocols for synthesis and polymer crosslinking are provided, alongside methods for characterizing the resulting materials. The information is intended to equip researchers and professionals with the foundational knowledge required to effectively utilize this crosslinker in their work.

Introduction

Polymer crosslinking is a critical process for transforming thermoplastic polymers into thermosets, thereby improving their mechanical strength, thermal stability, and chemical resistance.[1] Aziridine-based crosslinkers are a class of compounds known for their high reactivity towards active hydrogen-containing functional groups, such as carboxylic acids.[2] 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, with its two terminal aziridine rings, serves as a covalent bridge between polymer chains, creating a robust three-dimensional network. This guide will delve into the technical aspects of this crosslinker, from its molecular structure to its practical application in polymer modification.

Core Principles

Chemical and Physical Properties

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a solid organic compound. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2271-93-4 | [3] |

| Molecular Formula | C12H22N4O2 | [3] |

| Molecular Weight | 254.33 g/mol | [3] |

| Melting Point | 106 °C (in acetone) | |

| Boiling Point | 397.54 °C (estimated) | |

| Density | 1.233 g/cm³ (at 20 °C) |

Synthesis

The synthesis of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- typically involves the reaction of hexamethylene diisocyanate with ethyleneimine (aziridine). A detailed experimental protocol is provided in a later section.

Experimental Protocols

Synthesis of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

Materials:

-

Hexamethylene diisocyanate (HDI)

-

Ethyleneimine (Aziridine) - Caution: Highly toxic and carcinogenic.

-

Anhydrous solvent (e.g., toluene, acetone)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve hexamethylene diisocyanate in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of ethyleneimine in the same anhydrous solvent to the stirred HDI solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., acetone) to obtain pure 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-.

Crosslinking of a Carboxylated Polymer

Materials:

-

Carboxylated polymer (e.g., acrylic resin, polyurethane dispersion)

-

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

-

Solvent (if applicable)

Procedure:

-

Dissolve or disperse the carboxylated polymer in a suitable solvent or medium.

-

Add the desired amount of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- to the polymer solution/dispersion while stirring. The optimal concentration of the crosslinker should be determined experimentally, but typical addition levels for similar crosslinkers are in the range of 1-5% by weight of the polymer solids.[2]

-

Continue stirring to ensure homogeneous mixing.

-

Cast the mixture onto a suitable substrate to form a film of desired thickness.

-

Cure the film. The curing can often occur at room temperature over time, but it can be accelerated by heating at temperatures between 80 °C and 120 °C.[2] The exact curing time and temperature will depend on the specific polymer and the desired degree of crosslinking.

Characterization of Crosslinked Polymers

The effectiveness of the crosslinking process can be evaluated through various analytical techniques that probe the changes in the polymer's physical and chemical properties.

Gel Content Analysis

Gel content determination is a direct measure of the degree of crosslinking. It quantifies the insoluble fraction of the polymer after crosslinking.

Protocol:

-

Weigh a sample of the crosslinked polymer film (W_initial).

-

Immerse the film in a suitable solvent in which the uncrosslinked polymer is soluble.

-

Keep the sample in the solvent for a sufficient period (e.g., 24 hours) to ensure complete dissolution of the uncrosslinked fraction.

-

Carefully remove the swollen, insoluble gel and dry it to a constant weight in a vacuum oven (W_final).

-

The gel content is calculated using the following formula: Gel Content (%) = (W_final / W_initial) * 100

Mechanical Properties

Crosslinking significantly impacts the mechanical properties of a polymer, generally increasing tensile strength and modulus while potentially reducing elongation at break. These properties can be measured using a universal testing machine.

| Property | Description |

| Tensile Strength | The maximum stress a material can withstand while being stretched or pulled before breaking. |

| Young's Modulus | A measure of the stiffness of a material. |

| Elongation at Break | The percentage increase in length that a material undergoes before it breaks. |

Thermal Properties

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and phase transitions of the crosslinked polymer.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. Crosslinking generally enhances thermal stability, resulting in a higher decomposition temperature.[4]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the glass transition temperature (Tg) of the polymer. An increase in Tg is often observed upon crosslinking due to restricted chain mobility.[5]

Mechanism of Action and Visualization

The crosslinking reaction of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- with a carboxylated polymer proceeds through a nucleophilic ring-opening mechanism. The carboxylic acid group of the polymer protonates the nitrogen atom of the aziridine ring, making the ring more susceptible to nucleophilic attack by the carboxylate anion.[2] This results in the formation of a stable ester linkage, covalently bonding the polymer chains.

Caption: Crosslinking of polymer chains with the difunctional aziridine.

Applications

Due to its ability to improve the durability and performance of polymers, 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- and similar aziridine crosslinkers find applications in various fields:

-

Coatings: Enhancing the chemical and scratch resistance of water-based and solvent-based coatings.[6][7]

-

Adhesives: Improving the cohesive strength and adhesion of pressure-sensitive and structural adhesives.[8]

-

Inks: Increasing the durability and water resistance of printing inks.

-

Textiles: Improving the wash and wear resistance of textile finishes.

The relevance of this crosslinker to drug development is not immediately apparent from the existing literature, which primarily focuses on its material science applications. However, crosslinked polymers are extensively used in drug delivery systems to control the release of active pharmaceutical ingredients. The biocompatibility of polymers crosslinked with this specific agent would need to be thoroughly investigated for any potential pharmaceutical applications.

Safety and Handling

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- should be handled with care. Aziridine-containing compounds are generally considered to be toxic and potential mutagens. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a versatile crosslinking agent for carboxyl-functional polymers. While specific quantitative data on its performance is limited in the public domain, the general principles of aziridine crosslinking chemistry provide a strong foundation for its application. The experimental protocols and characterization methods outlined in this guide offer a starting point for researchers and professionals to explore the potential of this crosslinker in developing high-performance polymeric materials for a range of industrial applications. Further research is warranted to establish a more detailed quantitative understanding of its effects on various polymer systems.

References

- 1. researchgate.net [researchgate.net]

- 2. pcimag.com [pcimag.com]

- 3. N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide) | C12H22N4O2 | CID 16758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thermally Remendable Polyurethane Network Cross-Linked via Reversible Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crosslinking characteristics of aziridine crosslinkers in polyurethane-based clearcoats for automotive applications | springerprofessional.de [springerprofessional.de]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

- 8. EP2406338A1 - Aziridine crosslinking agents for acrylic adhesives - Google Patents [patents.google.com]

In-Depth Technical Guide: Health and Safety Information for 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- (CAS No. 2271-93-4) is a chemical compound containing two reactive aziridine rings. The presence of these functional groups is indicative of potential biological activity and associated health hazards. This technical guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on its toxicological profile, handling procedures, and the experimental methodologies used for its assessment. The information is intended to support risk assessment and ensure safe handling in a research and development setting.

Hazard Identification and Classification

Based on available safety data sheets, 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is classified as a hazardous substance. The primary hazards identified are related to its effects on the skin and eyes, as well as its potential to elicit a sensitizing response.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[2]

-

H335: May cause respiratory irritation.[1]

While some sources state that the compound shall not be classified as acutely toxic, germ cell mutagenic, carcinogenic, or as a reproductive toxicant, it is crucial to note that one supplier indicates it is "Toxic if swallowed" (H301).[2] Furthermore, the compound has been examined for its effects on deoxyribonucleic acid (DNA) formation, suggesting a potential for genotoxicity that warrants careful consideration.[3][4][5][6]

Toxicological Data

Quantitative toxicological data for 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is limited in publicly accessible literature. The available data is summarized below.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Quail | Oral | 316 mg/kg | [5] |

No further quantitative data on acute toxicity, skin irritation, eye irritation, or skin sensitization for this specific compound were found in the searched literature.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- are not available in the public domain. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for the assessment of such chemicals. The following sections describe the principles of the most relevant assays for the identified hazards.

Skin Sensitization: Local Lymph Node Assay (LLNA) - Based on OECD Test Guideline 429

The LLNA is the standard in vivo method for assessing the skin sensitization potential of a substance.

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. A substance is classified as a sensitizer if it induces a stimulation index (SI) of 3 or greater compared to a vehicle control group.

Methodology Outline:

-

Animal Model: Typically, female CBA/J mice are used.

-

Dose Groups: A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are used.

-

Application: The test substance is applied to the dorsal surface of both ears for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with 3H-methyl thymidine. After 5 hours, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as a proxy for lymphocyte proliferation.

-

Data Analysis: The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

Experimental Workflow for Skin Sensitization Assessment (LLNA)

Caption: Workflow for the Local Lymph Node Assay (LLNA).

Serious Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test - Based on OECD Test Guideline 437

The BCOP assay is an in vitro method used to identify substances that can cause serious eye damage.

Principle: The assay utilizes isolated bovine corneas to assess the potential of a substance to induce opacity and increased permeability, which are indicators of severe eye irritation.

Methodology Outline:

-

Test System: Freshly isolated bovine corneas are mounted in holders.

-

Application: The test substance is applied to the epithelial surface of the cornea for a defined period.

-

Opacity Measurement: Corneal opacity is measured using an opacitometer, which quantifies the amount of light transmitted through the cornea.

-

Permeability Measurement: After exposure, the permeability of the cornea is assessed by measuring the passage of sodium fluorescein dye through all corneal layers using a spectrophotometer.

-

Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. This score is used to classify the substance's potential for causing serious eye damage.

Logical Flow for BCOP Assay Interpretation

Caption: Decision logic for the BCOP eye irritation assay.

Potential Mechanism of Action and Signaling Pathways

Specific studies on the mechanism of action of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- were not found. However, the toxicity of compounds containing aziridine rings is generally attributed to their electrophilic nature.

The strained three-membered aziridine ring is susceptible to nucleophilic attack and ring-opening. This reactivity allows aziridine-containing compounds to act as alkylating agents, forming covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA.

Proposed Genotoxic Mechanism:

-

Nucleophilic Attack: The aziridine ring is protonated or otherwise activated, making it more electrophilic.

-

DNA Adduct Formation: Nucleophilic sites on DNA bases (e.g., the N7 position of guanine) attack the carbon atoms of the aziridine ring, leading to its opening and the formation of a covalent DNA adduct.

-

Disruption of DNA Function: The presence of these adducts can interfere with DNA replication and transcription, potentially leading to mutations and cytotoxicity.

Given that 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- has two aziridine moieties, it has the potential to act as a cross-linking agent, forming bonds with two different nucleophilic sites, either on the same or different DNA strands, or between DNA and proteins. Such cross-linking is often associated with a high degree of cytotoxicity and genotoxicity.

Proposed DNA Alkylation Pathway

Caption: Potential mechanism of genotoxicity for aziridine compounds.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent safety precautions are necessary when handling 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation or a rash develops.[1]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered a hazardous waste.

Conclusion

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a hazardous chemical that requires careful handling. The primary identified risks are skin and eye irritation and skin sensitization. The presence of aziridine functional groups and the reported examination of its effects on DNA formation strongly suggest a potential for genotoxicity through DNA alkylation. While specific experimental data for this compound is scarce in the public literature, adherence to standard safety protocols for handling reactive and potentially genotoxic compounds is imperative. Researchers should consult the most up-to-date Safety Data Sheet from their supplier and perform a thorough risk assessment before use.

References

- 1. aksci.com [aksci.com]

- 2. chemos.de [chemos.de]

- 3. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) price,buy N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) - chemicalbook [m.chemicalbook.com]

- 4. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) | 2271-93-4 [chemicalbook.com]

- 5. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]